2',4'-Dihydroxy-4-methoxychalcone
Overview
Description
2’,4’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4. Chalcones are a class of flavonoids characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its various biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Chalcones typically exert their effects by interacting with their targets and modulating their activity . This can lead to changes in cellular processes and responses.
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways, often related to their targets . The downstream effects of these pathway modulations can vary widely, depending on the specific chalcone and its targets.
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular levels, often related to their modulation of target activity and biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dihydroxy-4-methoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 2’,4’-Dihydroxy-4-methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol or methanol with a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
This may include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-4-methoxychalcone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The hydroxyl and methoxy groups on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated chalcones .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits antimicrobial, antioxidant, and antiparasitic activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
2’,4’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:
- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
These compounds share similar structural features but differ in their substitution patterns, which can influence their biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQFDIWPRFKSP-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13351-10-5 | |
Record name | 2'4'-Dihydroxy-4-methoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13351-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?
A1: Research indicates that this compound exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .
Q2: How does the structure of this compound relate to its anti-inflammatory activity?
A2: Research suggests that the presence of the 4'-methoxyl group in this compound is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.
Q3: What is the role of this compound in the synthesis of other flavonoids?
A3: this compound serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of this compound as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.
Q4: Has this compound been identified in natural sources?
A4: Yes, this compound has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.
Q5: How does this compound interact with the PfDHODH receptor?
A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified this compound as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.
Q6: What spectroscopic data is available for characterizing this compound?
A6: Characterisation of this compound has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
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